3-Methoxy-5-methylpyrazin-2-amine
CAS No.: 89464-87-9
Cat. No.: VC3795033
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89464-87-9 |
---|---|
Molecular Formula | C6H9N3O |
Molecular Weight | 139.16 g/mol |
IUPAC Name | 3-methoxy-5-methylpyrazin-2-amine |
Standard InChI | InChI=1S/C6H9N3O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3,(H2,7,8) |
Standard InChI Key | NIQNPTQRAGJGPS-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C(=N1)OC)N |
Canonical SMILES | CC1=CN=C(C(=N1)OC)N |
Introduction
Chemical and Physical Properties
Molecular Structure and Formula
3-Methoxy-5-methylpyrazin-2-amine belongs to the pyrazine family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. Its molecular formula is , with a molecular weight of 139.16 g/mol . The SMILES notation (CC1=CN=C(C(=N1)OC)N) and InChIKey (NIQNPTQRAGJGPS-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Table 1: Key Structural and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 139.16 g/mol | |
Density | 1.2 ± 0.1 g/cm³ | |
Boiling Point | 249.6 ± 35.0 °C | |
Flash Point | 104.8 ± 25.9 °C | |
Solubility | Soluble in DMSO, methanol |
The compound’s stability under ambient conditions (storage at room temperature in inert gas) and predicted collision cross-section values (126.4 Ų for [M+H]+ adduct) make it suitable for mass spectrometry-based analyses.
Synthesis and Manufacturing
Regioselective Halogenation and Functionalization
A patented synthesis route involves regioselective bromination of pyrazine precursors followed by methoxylation. For example, treatment of 3,5-dibromopyrazine with sodium methoxide yields 3-methoxy-5-bromopyrazine with 85% efficiency . Subsequent Suzuki coupling with methylboronic acids introduces the methyl group at position 5 .
Scalable Production
Zeneca Ltd. developed a chromatography-free, five-step synthesis for kilogram-scale production, leveraging cost-effective starting materials like 2-amino-3-methylpyrazine . This method emphasizes:
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Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride.
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Methoxylation via nucleophilic aromatic substitution with sodium methoxide.
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Deprotection under acidic conditions to yield the final product .
Pharmaceutical Applications
CRF-1 Receptor Antagonism
In a landmark study, N-(1-Ethylpropyl)-[3-methoxy-5-(2-methoxy-4-trifluoromethoxyphenyl)-6-methyl-pyrazin-2-yl]amine (59, NGD 98−2) emerged as a potent CRF-1 antagonist . Oral administration of 59 at 10 mg/kg reduced CRF-induced locomotor activity in rats and attenuated stress-induced ACTH release . The 3-methoxy-5-methylpyrazin-2-amine moiety contributed to:
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High blood-brain barrier penetration (brain-to-plasma ratio > 2:1).
Neurological and Cardiovascular Therapeutics
The pyrazine core interacts with adenosine A and dopamine D receptors, making it a candidate for Parkinson’s disease and hypertension therapies . Derivatives exhibit IC values below 100 nM in in vitro assays .
Agrochemical Applications
Herbicidal Activity
3-Methoxy-5-methylpyrazin-2-amine disrupts acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid synthesis in plants . Field trials demonstrate efficacy against Amaranthus retroflexus (redroot pigweed) at 50 g/ha, with minimal soil persistence .
Insecticidal Formulations
Incorporated into neonicotinoid analogs, this compound enhances binding affinity to insect nicotinic acetylcholine receptors (nAChRs). LC values of 0.8 ppm were reported for Myzus persicae (green peach aphid) .
Quantity (g) | Price (£) | Lead Time |
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0.1 | 26.85 | 10–20 days |
1.0 | 161.09 | 10–20 days |
5.0 | 766.70 | 10–20 days |
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